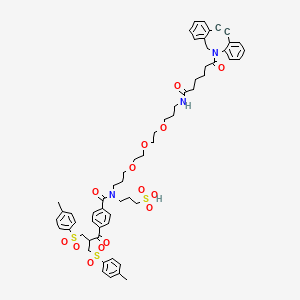
ThioLinker-DBCO
Vue d'ensemble
Description
ThioLinker-DBCO is a useful research compound. Its molecular formula is C59H69N3O14S3 and its molecular weight is 1140.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ThioLinker-DBCO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ThioLinker-DBCO including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Surface Functionalization and Biomedical Applications : ThioLinker-DBCO has been used for site-specific surface functionalization. A study compared azide-alkyne and thiol-alkyne click chemistry for immobilizing microarrays of azide or thiol inks on glass surfaces. The thiol-alkyne route, involving ThioLinker-DBCO, showed higher surface density of molecular immobilization, making it suitable for biomedical and biological applications like designing microscale patterns (Dadfar et al., 2018).
Biosensor Design : ThioLinker-DBCO has been used in the design and fabrication of biosensors. Research indicated that thiol-alkyne click chemistry, involving ThioLinker-DBCO, is effective for creating nanobiosensors suitable for protein detection. This method benefits from mild reaction conditions and a high reaction rate, making it advantageous for biological applications (Dadfar et al., 2018).
Protein Conjugation and Drug Delivery : Another study reported a site-selective cysteine-cyclooctyne conjugation reaction involving ThioLinker-DBCO. This approach significantly accelerated the thiol-yne reaction, enabling selective conjugation of DBCO-tag to fluorescent probes, affinity tags, and drug molecules. This method is particularly useful for regioselective cysteine modification in proteins containing multiple endogenous cysteines, such as green fluorescent protein and the antibody trastuzumab (Zhang et al., 2018).
Development of Photopolymers : ThioLinker-DBCO was also investigated in the formation of thiol-yne based photopolymers. These polymers exhibit high impact strength and low cytotoxicity, making them suitable for biomedical applications. The study highlighted the potential of using thiol-yne based networks, involving ThioLinker-DBCO, in developing biocompatible and tough photopolymers (Oesterreicher et al., 2016).
Thiol-Click Chemistry for Molecular Synthesis : Thiol-DBCO chemistry has been acknowledged as a versatile toolbox for molecular synthesis and material applications. Its high reactivity under benign conditions with a wide range of chemical species extends its utility across various fields, including chemical, biological, physical, materials, and engineering (Hoyle et al., 2010).
Propriétés
IUPAC Name |
3-[3-[2-[2-[3-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]propoxy]ethoxy]ethoxy]propyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H69N3O14S3/c1-45-18-28-53(29-19-45)77(67,68)43-52(44-78(69,70)54-30-20-46(2)21-31-54)58(65)49-24-26-50(27-25-49)59(66)61(34-11-41-79(71,72)73)33-10-36-75-38-40-76-39-37-74-35-9-32-60-56(63)16-7-8-17-57(64)62-42-51-14-4-3-12-47(51)22-23-48-13-5-6-15-55(48)62/h3-6,12-15,18-21,24-31,52H,7-11,16-17,32-44H2,1-2H3,(H,60,63)(H,71,72,73) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOSYVZVRASFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCOCCOCCOCCCNC(=O)CCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H69N3O14S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-sulfone-sulfo-PEG3-DBCO | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate](/img/structure/B8075097.png)
![2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8075098.png)
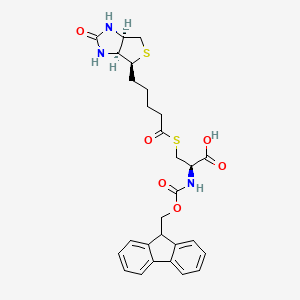
![3-[2-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]propanoic acid](/img/structure/B8075116.png)

![(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid](/img/structure/B8075149.png)
![[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B8075152.png)
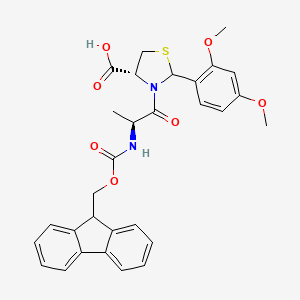
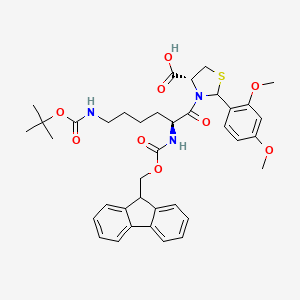
![4-Thiazolidinecarboxylicacid,2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-,(4R)-](/img/structure/B8075171.png)

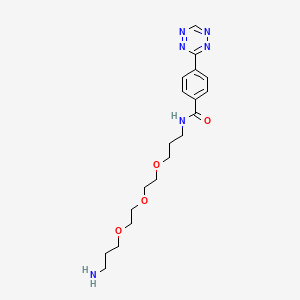
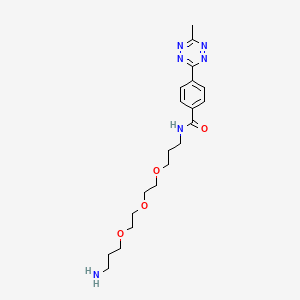
![(2,5-Dioxopyrrolidin-1-yl) [4-[(4-methylphenyl)methoxy]phenyl]methyl carbonate](/img/structure/B8075189.png)